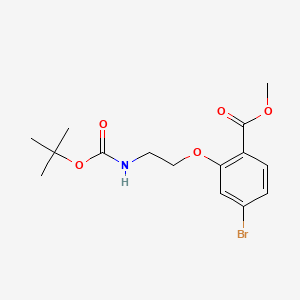![molecular formula C16H16ClNO B8213821 2-Chloro-N-((4'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213821.png)
2-Chloro-N-((4'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-((4’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a biphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((4’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide typically involves the reaction of 4’-methyl-[1,1’-biphenyl]-4-ylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-Chloro-N-((4’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The biphenyl moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to modify the acetamide group or the biphenyl moiety.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation with potassium permanganate can introduce a carboxyl group.
科学的研究の応用
2-Chloro-N-((4’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-Chloro-N-((4’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl moiety can also interact with cellular membranes, affecting their fluidity and function.
類似化合物との比較
Similar Compounds
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of a biphenyl moiety.
2-Chloro-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of a biphenyl moiety.
Uniqueness
2-Chloro-N-((4’-methyl-[1,1’-biphenyl]-4-yl)methyl)acetamide is unique due to the presence of the biphenyl moiety, which imparts specific chemical and physical properties. This makes it distinct from other chloroacetamide derivatives and allows for unique interactions in biological and chemical systems.
特性
IUPAC Name |
2-chloro-N-[[4-(4-methylphenyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-2-6-14(7-3-12)15-8-4-13(5-9-15)11-18-16(19)10-17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROJFBFMRCIXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
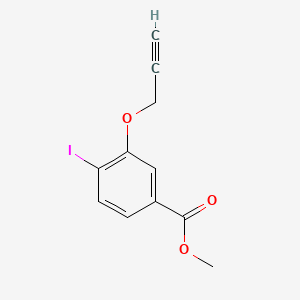
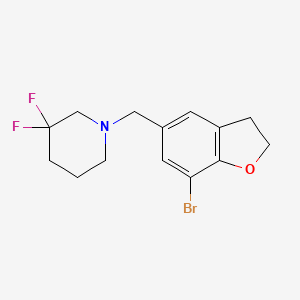
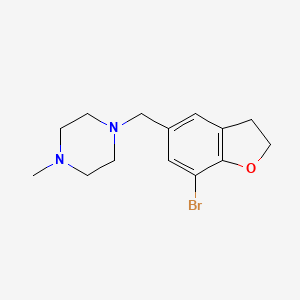
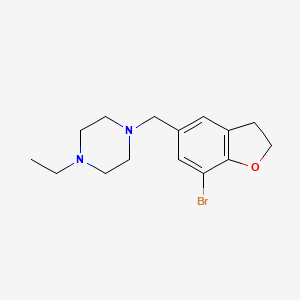

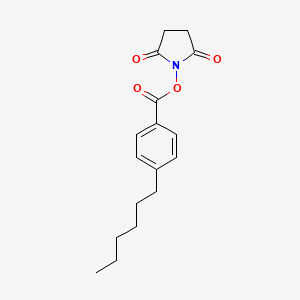
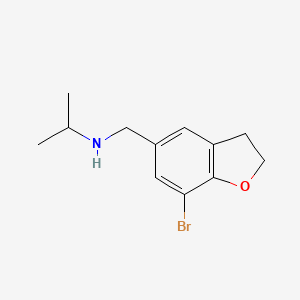
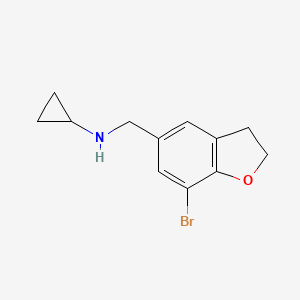
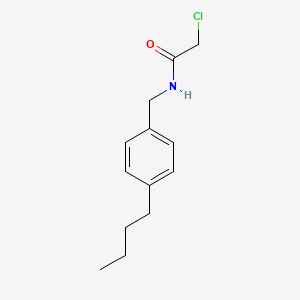
![2-Chloro-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213804.png)
![2-Chloro-N-((3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213811.png)
![2-Chloro-N-((3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213814.png)
![2-Chloro-N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213824.png)
